- A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P)Synthesis, 2014, 46(22), 3059-3066,
Cas no 20962-92-9 (N-Allylphenothiazine)

N-Allylphenothiazine structure
Productnaam:N-Allylphenothiazine
CAS-nummer:20962-92-9
MF:C15H13NS
MW:239.335422277451
CID:1064326
N-Allylphenothiazine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-Allylphenothiazine
- 10-prop-2-enylphenothiazine
- 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)
- 10H-Phenothiazine, 10-(2-propenyl)- (9CI)
- Phenothiazine, 10-allyl- (6CI, 8CI)
- 10-Allyl-10H-phenothiazine
- 10-Allylphenothiazine
-
- Inchi: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2
- InChI-sleutel: GFVSLJXVNAYUJE-UHFFFAOYSA-N
- LACHT: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2
Berekende eigenschappen
- Exacte massa: 239.07699
Experimentele eigenschappen
- PSA: 3.24
N-Allylphenothiazine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | A572200-100mg |
N-Allylphenothiazine |
20962-92-9 | 100mg |
$ 173.00 | 2023-09-09 | ||
TRC | A572200-1g |
N-Allylphenothiazine |
20962-92-9 | 1g |
$ 1355.00 | 2023-09-09 | ||
TRC | A572200-1000mg |
N-Allylphenothiazine |
20962-92-9 | 1g |
$ 1355.00 | 2023-04-19 |
N-Allylphenothiazine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene , 1,4-Dioxane ; rt; rt → 0 °C; 10 min, 0 °C
1.2 16 h, 130 °C
1.2 16 h, 130 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C
Referentie
- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary aminesChemical Data Collections, 2020, 29,,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Titanium isopropoxide , Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ; 3 h, reflux; cooled
Referentie
- Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directlyChemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269,
Productiemethode 4
Reactievoorwaarden
1.1 Catalysts: Triphenylphosphine , Platinum acetylacetonate Solvents: Water ; 3 h, reflux
Referentie
- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in waterTetrahedron, 2008, 64(40), 9625-9629,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium bromide
Referentie
- Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic PolymerizationMacromolecules, 2002, 35(8), 2962-2969,
Productiemethode 6
Reactievoorwaarden
1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Water ; 2 h, reflux
Referentie
- Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenesApplied Organometallic Chemistry, 2011, 25(12), 883-890,
Productiemethode 7
Reactievoorwaarden
1.1 Catalysts: Tris(4-chlorophenyl)phosphine , Platinum acetylacetonate Solvents: Benzene ; 3 h, reflux
Referentie
- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetatesTetrahedron, 2006, 62(15), 3752-3760,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 30 min, rt
1.2 rt; 20 h, rt
1.2 rt; 20 h, rt
Referentie
- Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materialsJournal of Molecular Structure, 2022, 1262,,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
Referentie
- Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solventRevue Roumaine de Chimie, 1988, 33(2), 195-7,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 24 h, rt; 24 h, reflux
Referentie
- Walking on the surface of phenothiazines: a combined experimental and theoretical approachRevue Roumaine de Chimie, 2010, 55(11-12), 879-884,
N-Allylphenothiazine Raw materials
N-Allylphenothiazine Preparation Products
N-Allylphenothiazine Gerelateerde literatuur
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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